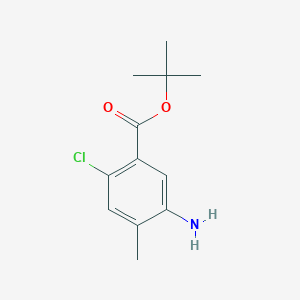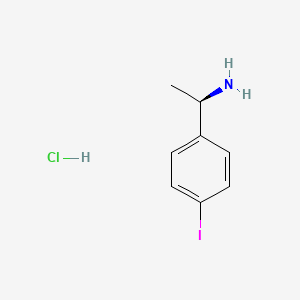![molecular formula C16H23N7O3 B2712852 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 922477-79-0](/img/structure/B2712852.png)
2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a synthetic compound. Its intricate structure houses multiple functional groups, making it versatile in various chemical reactions and applications across scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis begins with the reaction of purine derivatives, engaging in steps that introduce isopentyl and dimethyl groups. Initial steps often involve the formation of a triazino moiety under controlled temperature and pH conditions, optimizing yield and purity. Solvents like dimethylformamide (DMF) and catalysts like triethylamine (TEA) play crucial roles.
Industrial Production Methods
Scaling up involves meticulous process control to manage reaction kinetics and thermal conditions. Industrial methods leverage automated reactors ensuring consistency in large batches. Post-reaction, the purification involves recrystallization or chromatography techniques, tailored for this compound's specific polarity and solubility characteristics.
化学反应分析
Types of Reactions
This compound predominantly undergoes substitution reactions given its multiple reactive sites. Oxidation and reduction are also common, facilitated by its heterocyclic structure.
Common Reagents and Conditions
Oxidation: Often performed with reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Utilizes agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of palladium catalysts.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed.
Major Products
The resulting products vary with reaction conditions but generally include oxidized ketones or reduced alcohol derivatives, as well as various substituted analogs maintaining the core triazino structure.
科学研究应用
This compound finds extensive use across multiple disciplines:
Chemistry: As a building block in synthesizing more complex molecules and studying reaction mechanisms.
Biology: Inhibitor studies due to its interactions with enzymatic sites, exploring metabolic pathways.
Medicine: Potential therapeutic uses as an anti-inflammatory or antineoplastic agent, owing to its functional versatility.
Industry: Employed in creating specialized polymers and materials with unique properties due to its stable yet reactive nature.
作用机制
The compound operates through complex pathways. In medicinal chemistry, it likely inhibits specific enzyme activities by mimicking natural substrates, binding tightly to active sites, and disrupting normal metabolic processes. Its interactions often involve hydrogen bonding and van der Waals forces, stabilizing its presence within molecular targets.
相似化合物的比较
Comparing this compound with others in its class:
Purine derivatives: Like caffeine and theobromine, known for their stimulating effects, albeit simpler in structure.
Triazino compounds: Similar to triazine herbicides but distinct in biological target and application due to additional functional groups.
Other acetamides: Such as paracetamol, focusing primarily on their analgesic and antipyretic properties, highlighting the unique dual nature of 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide in broader scientific and industrial applications.
属性
IUPAC Name |
2-[3,9-dimethyl-7-(3-methylbutyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-9(2)5-6-21-14(25)12-13(20(4)16(21)26)18-15-22(12)7-10(3)19-23(15)8-11(17)24/h9H,5-8H2,1-4H3,(H2,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLCJEXQVQYJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-chloro-4-methylphenyl)-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2712770.png)
![4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2712771.png)
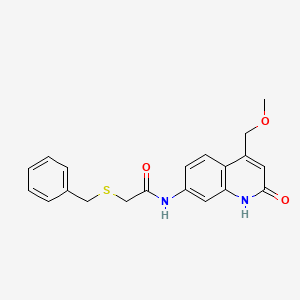
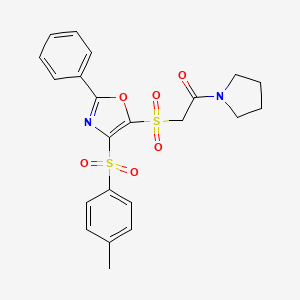
![2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2712777.png)
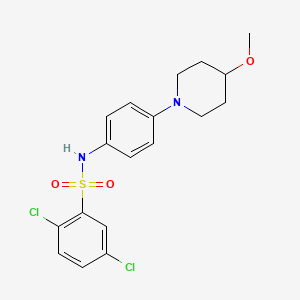

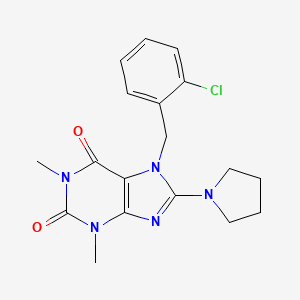
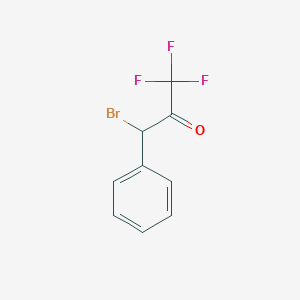
![N-(4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2712783.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate](/img/structure/B2712784.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2712785.png)
